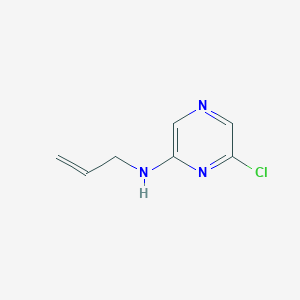

N-Allyl-6-chloro-2-pyrazinamine

Description

Propriétés

IUPAC Name |

6-chloro-N-prop-2-enylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-2-3-10-7-5-9-4-6(8)11-7/h2,4-5H,1,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWIFMLFILWIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Chlorination of Pyrazin-2-amine

One established method for synthesizing 2-Amino-6-chloropyrazine (B134898) is through the direct chlorination of pyrazin-2-amine. ontosight.aiontosight.ai This process introduces a chlorine atom onto the pyrazine (B50134) ring, yielding the desired precursor. The reaction is a fundamental transformation in heterocyclic chemistry, providing a direct pathway to the chlorinated aminopyrazine structure. Subsequent purification steps are typically required to isolate 2-Amino-6-chloropyrazine in high purity. ontosight.ai

Amination of 2,6-Dichloropyrazine (B21018)

An alternative and widely utilized strategy involves the selective amination of 2,6-dichloropyrazine. researchgate.net This nucleophilic aromatic substitution reaction replaces one of the chlorine atoms with an amino group. The selectivity of this monoamination is a key aspect, as the introduction of the first amino group can influence the reactivity of the remaining chlorine atom. researchgate.net Studies have shown that in the reactions of various dichloroheteroarenes, selective substitution of a single chlorine atom occurs, with 2,6-dichloropyrazine exhibiting favorable yields. researchgate.net

A related approach involves the reaction of 2,6-dichloropyrazine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, which can then be reduced to 2-amino-6-chloropyridine. psu.edu Although this applies to a pyridine (B92270) system, the principles of nucleophilic substitution are analogous.

N-Allylation Strategies for N-Allyl-6-chloro-2-pyrazinamine

Once 2-Amino-6-chloropyrazine is obtained, the subsequent step is the introduction of the allyl group onto the amino nitrogen. This can be achieved through direct alkylation or more sophisticated catalyzed reactions.

Direct N-Alkylation Approaches

Direct N-alkylation represents a straightforward method for the synthesis of this compound. This typically involves the reaction of 2-Amino-6-chloropyrazine with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to facilitate the attack on the allyl electrophile.

While direct alkylation is a common strategy, challenges such as polyalkylation can arise, where the secondary amine product reacts further. researchgate.net To circumvent this, methods for selective N-monoalkylation have been developed for similar heterocyclic amines like aminopyridines. researchgate.net These often involve specific reagents and conditions to favor the formation of the desired secondary amine. For instance, reductive amination using an aldehyde and a reducing agent offers an alternative to direct alkylation with alkyl halides. njit.edu

Palladium-Catalyzed Allylation Reactions for Pyrazine Derivatives

Palladium-catalyzed reactions offer a more controlled and often more efficient alternative for N-allylation. These methods have been successfully applied to various nitrogen-containing heterocycles. In the context of pyrazine derivatives, palladium catalysis can facilitate the coupling of the amino group with an allylic substrate.

Research has demonstrated the effectiveness of palladium-catalyzed amination for introducing amino substituents into chloropyrazines. semanticscholar.org This principle can be extended to N-allylation. Palladium(0) catalysts are typically employed, which undergo oxidative addition with an allylic partner to form a π-allyl palladium complex. The amine then acts as a nucleophile, attacking the allyl group to form the N-allylated product and regenerate the palladium(0) catalyst.

For related heterocyles like pyridines, palladium-catalyzed allylation has been achieved at various positions. nih.gov These strategies often involve the formation of N-allyl pyridinium (B92312) salts as intermediates, which then undergo a palladium-catalyzed transfer of the allyl group. nih.gov While the specific application to this compound requires dedicated study, the existing literature on palladium-catalyzed amination and allylation of nitrogen heterocycles provides a strong foundation for this approach.

Optimization of Synthetic Reaction Parameters

The successful synthesis of this compound relies heavily on the optimization of various reaction parameters to maximize yield and purity while minimizing side reactions. Key factors that require careful consideration include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the catalyst and base used.

For the precursor synthesis via amination, the reaction conditions are mild. psu.edu In N-alkylation reactions, the choice of base is critical. Stronger bases may lead to undesired side reactions, while weaker bases may result in incomplete conversion. The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate and selectivity.

In palladium-catalyzed reactions, the choice of ligand for the palladium catalyst is of utmost importance. Different ligands can significantly impact the catalyst's activity, stability, and the regioselectivity of the allylation. The optimization process often involves screening a variety of ligands, solvents, and bases to identify the ideal combination for the specific transformation. For example, in the synthesis of pyrazolo[3,4-c]pyrazol-3(2H)-one derivatives, a series of experiments were conducted to determine the optimal solvent, temperature, and molar equivalents of reactants. researchgate.net This systematic approach to optimization is crucial for developing a robust and efficient synthesis of this compound.

Below is an interactive data table summarizing the key synthetic steps and considerations:

| Synthetic Step | Reaction Type | Key Reactants | Important Considerations | Relevant Research Findings |

| Precursor Synthesis | Chlorination | Pyrazin-2-amine, Chlorinating agent | Control of reaction conditions to ensure selective monochlorination. ontosight.ai | Can be synthesized through chlorination of 2-aminopyrazine (B29847). ontosight.aiontosight.ai |

| Precursor Synthesis | Amination | 2,6-Dichloropyrazine, Amine source | Selective monoamination is crucial. researchgate.net | Selective substitution of one chlorine atom is achievable. researchgate.net |

| N-Allylation | Direct N-Alkylation | 2-Amino-6-chloropyrazine, Allyl halide, Base | Prevention of polyalkylation. researchgate.net | N-monoalkylation techniques for similar heterocycles exist. researchgate.net |

| N-Allylation | Palladium-Catalyzed Allylation | 2-Amino-6-chloropyrazine, Allylic substrate, Palladium catalyst, Ligand | Catalyst and ligand selection are critical for efficiency and selectivity. semanticscholar.org | Palladium catalysis is effective for amination of chloropyrazines. semanticscholar.org |

| Optimization | General | Solvent, Temperature, Stoichiometry, Base/Catalyst | Systematic screening of parameters is necessary to maximize yield and purity. researchgate.net | Optimal conditions are determined through experimental investigation. researchgate.net |

Solvent Effects in this compound Synthesis

In nucleophilic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often favored. These solvents can solvate the cation while leaving the nucleophile relatively free, thereby enhancing its reactivity. For instance, in related N-alkylation reactions of arylamines, polar solvents have been shown to facilitate the reaction. acs.org Conversely, polar protic solvents, like ethanol (B145695) or water, can form hydrogen bonds with the amine nucleophile, which can decrease its nucleophilicity and potentially slow down the reaction. youtube.com However, in some cases, the use of environmentally benign solvents like water is explored, particularly in microwave-assisted syntheses to promote green chemistry principles. rsc.org

The effect of the solvent can also be intertwined with the catalytic system used. For example, in certain acid-catalyzed alkylations of arylamines, the solvent choice can even switch the chemoselectivity between N-alkylation and C-alkylation. acs.org While specific studies on this compound are not widely available, data from analogous systems suggest that a careful selection of solvent is crucial for optimizing the yield and purity of the final product.

Table 1: General Solvent Effects in Nucleophilic Substitution Reactions

| Solvent Type | Examples | General Effect on Nucleophilic Substitution |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally accelerates the reaction by solvating cations and leaving the nucleophile more reactive. |

| Polar Protic | Water, Ethanol, Methanol | Can decrease the rate by solvating the nucleophile through hydrogen bonding, reducing its reactivity. |

| Non-polar | Toluene, Hexane | Generally slower reaction rates due to poor solubility of reactants and stabilization of charged species. |

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a critical parameter in the synthesis of this compound, as it directly affects the reaction kinetics. Generally, an increase in temperature provides the necessary activation energy for the reaction to proceed at a faster rate. In conventional heating methods, reactions involving the derivatization of pyrazines may require elevated temperatures and prolonged reaction times.

The optimization of temperature is a balance between achieving a desirable reaction rate and minimizing the formation of byproducts. For instance, in the synthesis of related heterocyclic compounds, temperature optimization is a key step in maximizing the yield. researchgate.net High temperatures can sometimes lead to decomposition of reactants or products, or promote side reactions.

Pressure is less commonly a primary variable in the laboratory-scale synthesis of pyrazine derivatives unless gaseous reactants are involved or the reaction is carried out in a sealed vessel under microwave irradiation. In microwave-assisted synthesis, the reaction temperature can be precisely controlled, and the pressure within the sealed vessel can increase significantly, which can accelerate the reaction.

Catalytic Systems in Pyrazinamine Derivatization

Catalysis is a cornerstone in the efficient derivatization of pyrazinamines. The introduction of an allyl group onto a pyrazinamine can be facilitated by various catalytic systems, which can be broadly categorized into acid, base, and transition metal catalysis.

Acid Catalysis: Protic or Lewis acids can be employed to activate the electrophile or the substrate. For instance, in related reactions, acid catalysis has been shown to promote the reaction of chloro-N-heterocycles with amines. mdpi.com

Base Catalysis: A base is often used to deprotonate the aminopyrazine, thereby increasing its nucleophilicity and facilitating the attack on the allylating agent. Common bases include organic amines like triethylamine (B128534) or DBU, or inorganic bases such as potassium carbonate.

Transition Metal Catalysis: Palladium and copper catalysts are widely used for N-allylation reactions. rsc.orgresearchgate.net These catalysts can form a π-allyl complex with the allylating agent, which is then susceptible to nucleophilic attack by the amine. For example, chitosan-immobilized palladium has been used as a recyclable heterogeneous catalyst for the N-allylation of amines with allyl acetates. rsc.org Similarly, copper(I) iodide has been utilized for the regioselective N-allylation of indoles. researchgate.net While direct application to this compound is not extensively documented, these systems provide a strong precedent for its synthesis.

Table 2: Examples of Catalytic Systems in N-Allylation Reactions

| Catalyst Type | Example Catalyst | Substrate Class | Key Advantages |

| Transition Metal (Pd) | Chitosan-Pd | Amines | Recyclable, heterogeneous catalyst. rsc.org |

| Transition Metal (Cu) | CuI | Indoles | Promotes regioselective N-allylation. researchgate.net |

| Lewis Acid | B(C6F5)3 | Hydrazines | Catalyzes N-allylation with allylic alcohols. researchgate.net |

| Organocatalyst | Vanadoxaziridine | Alkenes | Catalytic allylic amination. nih.gov |

Microwave-Assisted Synthesis of Pyrazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient preparation of a wide range of heterocyclic compounds, including pyrazine derivatives. rsc.orgmdpi.comrsc.orgrsc.org This method utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to a dramatic reduction in reaction times, increased yields, and improved purity of the products compared to conventional heating methods.

In the context of synthesizing this compound, microwave irradiation can significantly accelerate the nucleophilic substitution reaction between 2-amino-6-chloropyrazine and an allylating agent. The high temperatures and pressures achievable in a sealed microwave reactor can overcome the activation energy barrier for the reaction, leading to a more efficient process. For example, the microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloropyrimidine (B141910) demonstrated high yields in very short reaction times. mdpi.com Similarly, the synthesis of various pyrazine derivatives has been successfully achieved using microwave-assisted protocols. mdpi.comrsc.org

The choice of solvent in microwave-assisted synthesis is also crucial, with polar solvents that can absorb microwave energy efficiently being preferred. The combination of microwave heating with green solvents like water has also been explored to develop more environmentally friendly synthetic routes. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrazine Derivative

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours mdpi.comrsc.org |

| Yield | Moderate to Good | Often Higher mdpi.comrsc.org |

| Purity | Variable | Generally Higher |

| Energy Usage | Higher | Lower |

Reaction Mechanisms of this compound Formation

The formation of this compound is predicated on fundamental reaction mechanisms in organic chemistry. Understanding these pathways is essential for controlling the reaction outcome and optimizing the synthesis.

Nucleophilic Substitution Pathways

The primary mechanism for the formation of this compound is a nucleophilic aromatic substitution (SNA_r) reaction. In this pathway, the amino group of a precursor, acting as a nucleophile, attacks the carbon atom bearing a suitable leaving group, such as a chlorine atom, on the pyrazine ring. The pyrazine ring itself is electron-deficient, which facilitates the attack by a nucleophile.

The SNA_r mechanism typically proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom of the pyrazine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity of the pyrazine ring is restored by the elimination of the leaving group, in this case, the chloride ion.

The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyrazine ring. The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack.

Alternatively, if starting from 2-amino-6-chloropyrazine, the reaction would involve the nucleophilic amino group attacking an allylic electrophile, such as allyl bromide, in a standard nucleophilic substitution (SN2) reaction.

Allylic Rearrangements and Regioselectivity

When an unsymmetrical allylating agent is used, the possibility of allylic rearrangements arises. This can lead to the formation of constitutional isomers. The regioselectivity of the reaction—whether the nucleophile attacks at the α or γ position of the allyl system—is influenced by several factors, including the nature of the catalyst, the solvent, and the steric and electronic properties of the reactants.

In transition metal-catalyzed allylations, the regioselectivity is often controlled by the ligand environment around the metal center. For instance, in palladium-catalyzed allylic amination, the choice of phosphine (B1218219) ligand can have a profound impact on the regiochemical outcome.

Furthermore, the issue of N- versus C-allylation can arise, particularly with ambident nucleophiles. However, in the case of 2-amino-6-chloropyrazine, N-allylation is generally favored due to the higher nucleophilicity of the amino group compared to the ring carbons. Careful control of reaction conditions is necessary to ensure the desired regioselectivity and to minimize the formation of unwanted side products. While specific studies on allylic rearrangements in the synthesis of this compound are scarce, the principles derived from related systems are applicable and crucial for a successful synthesis. researchgate.net

Synthesis of this compound Analogs and Derivatives

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of related compounds.

The pyrazine core is amenable to various transformations, enabling the introduction of different functional groups which can significantly alter the molecule's properties. While direct modifications on this compound are not extensively documented in publicly available literature, analogous reactions on similar pyrazine systems provide insight into potential synthetic strategies.

One common approach involves the palladium-catalyzed cross-coupling reactions on a halogenated pyrazine ring. For instance, the chlorine atom at the 6-position of the pyrazine ring in this compound could potentially be substituted using reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups.

Furthermore, the synthesis of various substituted pyrazines has been achieved from different starting materials, such as N-allyl malonamides. This method yields pyrazines with ester and hydroxy groups at the 2- and 3-positions, which can be further modified through alkylations, brominations, and cross-couplings. researchgate.netrsc.orgresearchgate.net For example, the free hydroxyl group on a pyrazine ring can be alkylated or silylated, and its conversion to a triflate allows for subsequent Suzuki coupling reactions with various boronic acids. researchgate.net

Another strategy involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with anilines to form a series of amides. mdpi.com This highlights the possibility of introducing amide functionalities onto the pyrazine ring, which could be a potential modification pathway for analogs of this compound, assuming a carboxylic acid group is present on the ring.

Table 1: Potential Modifications at the Pyrazine Ring

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, boronic acid | 6-Aryl/Alkyl-N-allyl-2-pyrazinamine |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | N-Allyl-N',N'-dialkyl-2,6-pyrazinediami |

The allyl group of this compound provides another site for synthetic diversification. The double bond in the allyl group is susceptible to a variety of addition reactions. For example, halogenation with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) could lead to the formation of a dihalo-propylamino pyrazine derivative.

Epoxidation of the double bond using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) would yield an oxirane ring. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functional groups.

Furthermore, hydroboration-oxidation of the allyl group would result in the formation of a primary alcohol, converting the allyl group into a 3-hydroxypropyl group. This alcohol can then be further functionalized, for instance, by oxidation to an aldehyde or a carboxylic acid, or by esterification or etherification.

Table 2: Potential Reactions on the Allyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Dihydroxylation | OsO₄, NMO | 6-Chloro-N-(2,3-dihydroxypropyl)-2-pyra |

| Epoxidation | m-CPBA | 6-Chloro-N-((oxiran-2-yl)methyl)-2-pyra |

The nitrogen atoms of the pyrazine ring and the amino group in this compound can act as ligands, coordinating to metal centers to form bridged and polymeric structures. Research on related 2-aminopyrazine compounds has demonstrated their ability to form coordination polymers with metal halides. rsc.orgmdpi.com

For example, 2-aminopyrazine has been used to synthesize coordination polymers with cobalt(II) dicyanamide, where the pyrazine acts as a monodentate ligand. rsc.org In other instances, chloro-substituted pyrazin-2-amines have been shown to form one- and two-dimensional coordination polymers with copper(I) bromide through a combination of metal-ligand coordination, hydrogen bonding, and halogen bonding. mdpi.com In these structures, the pyrazine ligand can adopt either a monodentate or a bridging (μ₂-N,N') coordination mode. mdpi.com

The synthesis of such polymers often involves the reaction of the pyrazine derivative with a metal salt in a suitable solvent system. The resulting structures can exhibit interesting properties, such as specific magnetic behaviors or catalytic activities. rsc.org The formation of these extended networks is influenced by the substituents on the pyrazine ring and the nature of the metal and counter-ions used. rsc.orgmdpi.com

The synthesis of coordination polymers using pyrazine-2,5-diyldimethanol as a linker with various metal halides has also been reported, resulting in 1D and 3D networks. preprints.orgbohrium.com This further illustrates the versatility of the pyrazine core in constructing complex supramolecular architectures.

Table 3: Examples of Pyrazine-Containing Coordination Polymers

| Pyrazine Ligand | Metal Salt | Resulting Structure | Reference |

|---|---|---|---|

| 2-Aminopyrazine | Co(dca)₂ | 2D rhombus grid of cobalt(II) ions | rsc.org |

| 6-Chloro-pyrazin-2-amine | CuBr₂ | 1D and 2D coordination polymers | mdpi.com |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of N-Allyl-6-chloro-2-pyrazinamine. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's structure and conformation in solution can be assembled.

The proton NMR (¹H NMR) spectrum of this compound is predicted to show distinct signals for the protons on the pyrazine (B50134) ring and the allyl group. The pyrazine ring protons, being in an electron-deficient aromatic system, are expected to appear in the downfield region. The protons of the allyl group will exhibit characteristic shifts and coupling patterns.

The two protons on the pyrazine ring are in different chemical environments and are expected to appear as singlets. The proton at the 5-position is adjacent to a nitrogen atom and a carbon bearing a chlorine atom, while the proton at the 3-position is flanked by two nitrogen atoms. This would result in distinct chemical shifts.

The N-allyl group protons would present as a more complex system. The internal methine proton (-CH=) will be split by the adjacent methylene (B1212753) (-CH₂-) and terminal vinyl (=CH₂) protons, resulting in a multiplet. The two terminal vinyl protons are diastereotopic and will likely appear as two separate multiplets, each coupled to the methine proton. The methylene protons adjacent to the amine nitrogen will appear as a doublet, coupled to the methine proton of the allyl group. The N-H proton of the secondary amine is expected to show a broad signal, the chemical shift of which can be dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine H-3 | 8.0 - 8.2 | Singlet | - |

| Pyrazine H-5 | 7.8 - 8.0 | Singlet | - |

| N-H | 5.0 - 6.0 | Broad Singlet | - |

| Allyl -CH= | 5.8 - 6.0 | Multiplet | J = 10-17 (to =CH₂), 5-6 (to -CH₂-) |

| Allyl =CH₂ (trans) | 5.2 - 5.4 | Multiplet | J = ~17 (geminal), ~1.5 (to -CH=) |

| Allyl =CH₂ (cis) | 5.1 - 5.3 | Multiplet | J = ~10 (geminal), ~1.5 (to -CH=) |

| Allyl -CH₂-N | 4.0 - 4.2 | Doublet | J = 5-6 |

Note: Predicted values are based on analysis of similar structures and are subject to variation based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The pyrazine ring carbons are expected to resonate at lower field due to the influence of the electronegative nitrogen atoms and the chlorine atom. The carbons of the allyl group will have characteristic shifts corresponding to sp² and sp³ hybridized carbons.

The C-2 and C-6 carbons of the pyrazine ring, being directly attached to nitrogen and in one case to chlorine, will be significantly deshielded. The C-3 and C-5 carbons will also appear in the aromatic region but at a slightly higher field. For the allyl group, the internal sp² carbon (-CH=) will be downfield from the terminal sp² carbon (=CH₂). The sp³ carbon of the methylene group (-CH₂-N) will be the most upfield of the allyl carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-2 | 155 - 160 |

| Pyrazine C-6 | 150 - 155 |

| Pyrazine C-3 | 135 - 140 |

| Pyrazine C-5 | 130 - 135 |

| Allyl -CH= | 134 - 136 |

| Allyl =CH₂ | 116 - 118 |

| Allyl -CH₂-N | 45 - 50 |

Note: Predicted values are based on analysis of similar structures and are subject to variation based on solvent and experimental conditions.

To unequivocally confirm the structure of this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. ipb.pt

A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For the allyl group, cross-peaks would be expected between the -CH₂-N protons and the -CH= proton, and between the -CH= proton and the =CH₂ protons, confirming the connectivity of the allyl chain.

An HMBC spectrum is crucial for establishing the connection of the allyl group to the pyrazine ring. Long-range correlations (over two or three bonds) between protons and carbons would be observed. A key correlation would be the cross-peak between the protons of the allyl methylene group (-CH₂-N) and the C-2 carbon of the pyrazine ring. This would definitively confirm that the allyl group is attached to the nitrogen at the 2-position of the pyrazine ring. Further HMBC correlations would be seen between the pyrazine protons and the various pyrazine carbons, confirming their assignments.

The this compound molecule possesses conformational flexibility, primarily around the C2-N(allyl) bond. nih.gov Due to the partial double bond character that can arise from the delocalization of the nitrogen lone pair into the pyrazine ring, rotation around this bond may be restricted. This could lead to the existence of different rotamers, which might be observable by NMR spectroscopy, potentially as separate sets of signals for the allyl group protons at low temperatures. copernicus.org

Variable-temperature NMR studies could provide insight into the energetics of this rotational barrier. As the temperature is increased, the rate of interconversion between conformers would increase, leading to the coalescence of the separate signals into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational process. copernicus.org

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic ring and the allyl group, the C=C double bond of the allyl group, the C=N and C=C bonds of the pyrazine ring, and the C-Cl bond.

The N-H stretching vibration of the secondary amine should appear as a moderate peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the sp² carbons of the pyrazine ring and the allyl group are expected just above 3000 cm⁻¹, while the sp³ C-H stretching of the allyl methylene group will be seen just below 3000 cm⁻¹. libretexts.org The C=C stretching of the allyl group typically appears around 1640-1680 cm⁻¹. spectroscopyonline.com The pyrazine ring itself will have a series of characteristic skeletal vibrations in the fingerprint region (below 1600 cm⁻¹), including C=C and C=N stretching modes. core.ac.uknist.gov The C-Cl stretching vibration is expected to be found in the lower frequency region of the spectrum.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| =C-H Stretch (alkene & aromatic) | 3010 - 3100 | Medium |

| C-H Stretch (alkane) | 2850 - 2960 | Medium |

| C=C Stretch (alkene) | 1640 - 1680 | Medium-Weak |

| C=N, C=C Stretch (pyrazine ring) | 1400 - 1600 | Medium-Strong |

| C-H Bend (alkene out-of-plane) | 910 - 990 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Note: These are predicted values and may vary in actual experimental spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound.

Molecular Ion Detection and Fragmentation Patterns

In mass spectrometry, this compound would be expected to exhibit a distinct molecular ion peak. Given the presence of chlorine, this peak would be accompanied by a characteristic M+2 peak, with an intensity ratio of approximately 3:1, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecular ion.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways. Alpha-cleavage is a common fragmentation mechanism for amines and carbonyl compounds. libretexts.org For this molecule, cleavage of the C-C bond adjacent to the nitrogen atom in the allyl group could occur. Another probable fragmentation is the McLafferty rearrangement, a characteristic process for molecules containing a carbonyl group and an accessible gamma-hydrogen. libretexts.org While this compound lacks a carbonyl group, analogous rearrangements can occur in other systems.

The fragmentation of the pyrazine ring itself is also a key consideration. The initial loss of HCN from the pyrazine ring is a common pathway for pyrazine and its derivatives. For chloropyrazine, the molecular ion is typically the base peak, and significant fragments are observed corresponding to the loss of chlorine and subsequent elimination of HCN. nist.gov In the case of this compound, the fragmentation would be a combination of cleavages associated with the allyl amine substituent and the chloropyrazine core. The fragmentation pathways of related N-alkoxycarbonyl-1-aminoarylmethyl phosphonic monoesters have been shown to involve the elimination of neutral molecules like benzyl (B1604629) alcohol or ethanol (B145695) from the deprotonated molecular ion. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Origin | m/z (for ³⁵Cl) |

| [M]⁺ | Molecular Ion | 169 |

| [M+2]⁺ | Molecular Ion with ³⁷Cl | 171 |

| [M-Cl]⁺ | Loss of Chlorine radical | 134 |

| [M-C₃H₅]⁺ | Loss of Allyl radical | 128 |

| [C₄H₂ClN₂]⁺ | Pyrazinamine cation after loss of allyl group | 127 |

| [C₃H₂N]⁺ | Fragment from pyrazine ring cleavage | 52 |

Note: The m/z values are nominal and would be determined with high precision in HRMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the chloropyrazine chromophore. Pyrazine itself exhibits weak n→π* transitions around 320 nm and more intense π→π* transitions at shorter wavelengths. The substitution on the pyrazine ring with a chloro group and an allyl amine group will influence the positions and intensities of these absorption bands.

The chlorine atom, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima due to its electron-donating resonance effect and electron-withdrawing inductive effect. The amino group is a strong auxochrome and is expected to cause a significant red shift of the π→π* transition. The non-bonding electrons on the nitrogen of the amino group can participate in resonance with the pyrazine ring, extending the conjugated system. Studies on other pyrazine derivatives have shown that substituents significantly affect their optical properties. For instance, the UV-vis absorption of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is influenced by substitution and pH. nih.gov

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen and Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a variety of intermolecular interactions.

Halogen Bonding: The chlorine atom on the pyrazine ring can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen or oxygen atoms of neighboring molecules. nih.govnih.gov The strength of halogen bonding increases from chlorine to iodine. nih.gov The interplay between hydrogen and halogen bonds is a critical factor in determining the supramolecular architecture. mdpi.comnih.gov

π-π Stacking: The aromatic pyrazine rings can engage in π-π stacking interactions, which are a combination of dispersion and electrostatic forces. libretexts.org These interactions can occur in a face-to-face (sandwich) or offset (parallel-displaced) manner. libretexts.orgworldscientific.com The presence of substituents influences the geometry and strength of these interactions. researchgate.net In many pyrazine derivatives, offset π-π stacking interactions are observed, contributing to the formation of layered or ribbon-like structures in the crystal lattice. iucr.org

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (amine) | N (pyrazine) |

| Hydrogen Bond | C-H (allyl, pyrazine) | N (pyrazine), Cl |

| Halogen Bond | C-Cl | N (pyrazine) |

| π-π Stacking | Pyrazine ring | Pyrazine ring |

Polymorphism and Solid-State Structural Studies

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the polymorphism or solid-state structure of this compound. Consequently, there is no published data available concerning its crystalline forms, crystallographic parameters, or detailed solid-state characterization through methods such as X-ray diffraction, differential scanning calorimetry (DSC), or thermogravimetric analysis (TGA).

The lack of information in the public domain prevents a detailed discussion on the polymorphic behavior and specific three-dimensional arrangement of this compound in the solid state. Research in this area would be necessary to understand its crystal packing, intermolecular interactions, and potential variations in physical properties that can arise from different crystalline forms.

Computational Chemistry and Modeling

Density Functional Theory (DFT) Studies of N-Allyl-6-chloro-2-pyrazinamine

Density Functional Theory has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For this compound, DFT calculations can elucidate its fundamental properties.

Geometry Optimization and Electronic Structure Calculations

For instance, DFT calculations on similar heterocyclic systems have been shown to provide geometric parameters that are in good agreement with experimental X-ray diffraction data. It is anticipated that the pyrazine (B50134) ring of this compound would exhibit a largely planar structure, with the electronic influence of the chloro and allyl-amino substituents causing minor deviations in bond lengths and angles from those of unsubstituted pyrazine. The nitrogen atoms in the pyrazine ring and the exocyclic amino group, along with the chlorine atom, are expected to significantly influence the electronic distribution across the molecule.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. These calculated frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of vibrational modes to specific molecular motions.

For pyrazine and its derivatives, characteristic vibrational modes have been extensively studied. rsc.org The pyrazine ring stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is expected in the lower frequency region, while the N-H stretching of the amino group would appear at higher wavenumbers, typically above 3300 cm⁻¹. researchgate.net The various bending and torsional modes of the allyl group would contribute to the complexity of the spectrum in the fingerprint region. Although a detailed experimental and computational vibrational analysis specifically for this compound is not present in the available literature, the established data for related compounds provides a robust framework for the interpretation of its predicted spectrum.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the amino group, which act as the primary electron-donating centers. Conversely, the LUMO is likely to be distributed over the pyrazine ring, with significant contributions from the electron-withdrawing chloro substituent. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions. Computational studies on analogous aromatic amines and chloro-substituted heterocycles have demonstrated the utility of FMO analysis in predicting their reactivity patterns.

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the nitrogen atoms of the pyrazine ring and the chlorine atom, indicating their electron-rich nature and susceptibility to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group and the allyl group, highlighting their potential for hydrogen bonding and interaction with nucleophiles.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time at a given temperature.

Conformational Flexibility and Rotational Barriers of the Allyl Group

The allyl group attached to the amino nitrogen introduces conformational flexibility to the this compound molecule. MD simulations can explore the different conformations accessible to the molecule by simulating the movement of its atoms over time. A key aspect of this flexibility is the rotation around the C-N bond connecting the allyl group to the pyrazine ring and the C-C single bond within the allyl group itself.

The barrier to rotation of an allyl group can be significant and is influenced by electronic and steric factors. Quantum chemical calculations on the allyl cation, radical, and anion have shown rotational barriers of 33, 14, and 21 kcal/mol, respectively. rsc.orgmdpi.com In the case of this compound, the rotational barrier of the allyl group would be influenced by its interaction with the pyrazine ring and the adjacent chloro substituent. Understanding this rotational barrier is important as it can affect the molecule's ability to adopt specific conformations that may be necessary for biological activity or for participation in chemical reactions. Studies on related N-aryl systems have shown that the rotational barriers around N-Ar bonds are sensitive to the electronic nature of the substituents.

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. For pyrazine derivatives, the surrounding solvent molecules can interact with the solute, affecting its geometry and energy. Computational models are used to simulate these interactions and predict the most stable conformations in various solvent environments.

The nature of the solvent, whether polar or apolar, can alter the electronic structure and chain conformations of pyrazine derivatives. acs.org Studies on similar heterocyclic compounds have shown that hydrogen bonding between the solvent and the nitrogen atoms of the pyrazine ring plays a crucial role in determining the conformational preferences. acs.org For this compound, the polarity of the solvent would be expected to influence the orientation of the allyl and chloro substituents relative to the pyrazine ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgyoutube.com

Development of Predictive Models for Pyrazine Derivatives

Predictive QSAR models have been successfully developed for various classes of pyrazine derivatives to understand and predict their biological activities, such as antitumor, antibiotic, and enzymatic inhibition properties. ijournalse.orgimist.ma These models are built using a training set of molecules with known activities to establish a correlation that can then be used to predict the activity of new, untested compounds. ijournalse.org For instance, 2D-QSAR models have been established for pyrazine derivatives to predict their olfactive thresholds. ijournalse.org Similarly, 3D-QSAR models have been developed for 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase inhibitors, demonstrating good statistical validity. scienceopen.comjapsonline.com The development of such models for this compound would involve compiling a dataset of analogous compounds and their corresponding biological activities to derive a predictive equation.

Descriptor Selection and Statistical Validation

The foundation of a robust QSAR model lies in the appropriate selection of molecular descriptors and rigorous statistical validation. youtube.com

Descriptor Selection: Molecular descriptors are numerical values that characterize the properties of a molecule. They can be categorized based on their dimensionality (0D, 1D, 2D, 3D) and the type of information they encode (e.g., electronic, steric, hydrophobic, topological). youtube.com For pyrazine derivatives, a wide range of descriptors have been utilized, including:

Electronic descriptors: Derived from quantum chemical calculations, these describe the electronic properties of the molecule, such as atomic charges and dipole moments. semanticscholar.org

Steric descriptors: These parameters, like Verloop parameters, characterize the size and shape of substituents. nih.gov

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is crucial for its transport and interaction with biological membranes.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

The selection of relevant descriptors is a critical step, often accomplished using statistical methods like stepwise multiple linear regression or genetic algorithms to identify the descriptors that have the most significant correlation with the biological activity. youtube.comnih.gov

Statistical Validation: Once a QSAR model is developed, its predictive power and robustness must be thoroughly validated. researchgate.net Key statistical parameters and validation techniques include:

| Parameter/Technique | Description | Acceptable Value |

| Correlation Coefficient (r²) | Measures the goodness of fit of the model to the training set data. nih.gov | > 0.6 nih.gov |

| Cross-validated Correlation Coefficient (q² or r²(CV)) | Assesses the internal predictive ability of the model using techniques like leave-one-out (LOO) cross-validation. nih.gov | > 0.5 nih.gov |

| External Validation (r²_pred) | Evaluates the model's ability to predict the activity of an external set of compounds not used in model development. nih.gov | A high value indicates good predictive power. |

| F-test Value | Indicates the statistical significance of the regression model. nih.gov | A high value is desirable. |

| Y-randomization | A test to ensure the model is not a result of chance correlation by randomly shuffling the biological activity data. scielo.br | Low r² and q² values for the randomized models are expected. |

For example, in a 3D-QSAR study on 8-amino-imidazo[1,5-a]pyrazine derivatives, the developed models showed a predictive correlation coefficient (q²) of 0.67 and a conventional correlation coefficient (r²) of 0.93, indicating a statistically valid model. scienceopen.com

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. youtube.com This technique is instrumental in understanding the binding mechanism and predicting the binding affinity between a ligand and its target.

In Silico Assessment of Binding Modes and Affinities with Target Biomolecules (non-clinical)

For this compound, molecular docking studies would be performed to predict its binding mode and affinity with various non-clinical target biomolecules. The process involves preparing the 3D structures of both the ligand and the target protein and then using a docking algorithm to explore the possible binding poses of the ligand within the protein's active site. nih.gov

A systematic analysis of the Protein Data Bank (PDB) has revealed common interaction patterns for pyrazine-based ligands. The most frequent interactions include hydrogen bonds to the pyrazine nitrogen atoms (acting as acceptors) and weak hydrogen bonds with pyrazine hydrogens (acting as donors). nih.govresearchgate.net Additionally, π-interactions, coordination with metal ions, and halogen bonds (in the case of chloropyrazines) are also observed. nih.govresearchgate.net

Docking studies on pyrazine derivatives have shown their potential to interact with various protein targets. For instance, pyrazine-pyridone derivatives have been docked into the active site of a bacterial DNA gyrase, with the best-docked compound exhibiting a binding affinity (S-score) of -7.4519 kcal/mol. nih.govresearchgate.net Similarly, docking studies of 6-chloropyrazine-2-carboxamide (B1586017) derivatives with Mycobacterium tuberculosis have been conducted to predict their bioactivity. researchgate.netsemanticscholar.org In another study, the binding modes and affinities of small molecule modulators with PDZ domains were analyzed using a combination of docking and molecular dynamics simulations. nih.govplos.org

The binding affinity is typically reported as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction.

Hotspot Analysis and Interaction Fingerprints

Following molecular docking, a detailed analysis of the protein-ligand interactions is crucial for understanding the key features responsible for binding.

Hotspot Analysis: This involves identifying the key amino acid residues in the protein's binding site that contribute most significantly to the binding energy. These "hotspots" are often the focus of further optimization efforts to enhance binding affinity and selectivity. For example, in a study of pyrazine derivatives targeting PIM-1 kinase, key residues such as Glu171, Glu121, and Lys67 were identified as being important for hydrogen bond formation. researchgate.net

Interaction Fingerprints: These are representations that summarize the types of interactions between the ligand and the protein. They can be visualized as 2D diagrams showing the specific amino acid residues involved and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking). youtube.com These fingerprints provide a concise overview of the binding mode and can be used to compare the interactions of different ligands within the same binding site. For instance, a pyrazine-pyridone derivative was found to form one hydrogen-donor and one π-hydrogen bond with its bacterial target. nih.govresearchgate.net

The combination of hotspot analysis and interaction fingerprints provides a comprehensive picture of the molecular recognition process, guiding the rational design of more potent and selective pyrazine-based compounds.

Advanced Topological and Supramolecular Analyses

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, a detailed picture of close contacts between molecules can be generated.

For this compound, this analysis would be expected to reveal the key interactions governing its crystal packing. The presence of a chlorine atom, an allyl group, and the pyrazine ring suggests a variety of potential interactions, including:

Hydrogen Bonds: The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can act as acceptors. These N-H···N interactions are common in similar heterocyclic structures.

Halogen Bonds: The chlorine atom could participate in halogen bonding (C-Cl···N or C-Cl···π), a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering.

π-π Stacking: The aromatic pyrazine ring could engage in π-π stacking interactions with neighboring rings.

The relative contributions of these different interactions would be quantified using 2D fingerprint plots derived from the Hirshfeld surface, providing a clear percentage breakdown of each contact type.

Table 1: Anticipated Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interacting Atom Pair | Type of Interaction | Expected Significance |

| H···N/N···H | Hydrogen Bonding | High |

| H···Cl/Cl···H | van der Waals / Halogen Bonding | Moderate to High |

| H···C/C···H | van der Waals | Moderate |

| C···C | π-π Stacking | Moderate |

| N···Cl/Cl···N | Halogen Bonding | Possible |

| H···H | van der Waals | High |

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology of a molecular system. By identifying bond critical points (BCPs) and analyzing their properties, the nature of chemical bonds and non-covalent interactions can be precisely characterized.

For this compound, a QTAIM analysis would be used to:

Characterize Covalent Bonds: The electron density (ρ), its Laplacian (∇²ρ), and other topological parameters at the BCPs of the covalent bonds would confirm their nature (e.g., shared-shell vs. closed-shell interactions).

Quantify Non-Covalent Interactions: The presence of BCPs between atoms of different molecules would provide definitive evidence of intermolecular interactions. The values of ρ and ∇²ρ at these BCPs would allow for the classification and quantification of the strength of hydrogen bonds, halogen bonds, and other weak interactions.

Table 2: Expected QTAIM Parameters for Key Interactions in this compound

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

| N-H···N Hydrogen Bond | Low to Moderate | Positive | Closed-shell interaction, characteristic of hydrogen bonds |

| C-Cl···N Halogen Bond | Low | Positive | Closed-shell interaction, indicative of a halogen bond |

| π-π Stacking | Very Low | Positive | Weak, non-covalent interaction |

Void Space Analysis in Crystal Structures

A void space analysis of this compound would calculate the volume and shape of any voids in the crystal structure. The results would indicate how efficiently the molecules pack and whether there are any channels or cavities present. This information is crucial for predicting the material's physical properties, such as its density and potential for polymorphism. The packing index, calculated from the unit cell volume and the volume of the molecules within it, would provide a quantitative measure of the packing efficiency.

Structure Activity Relationships and Biological Interrogation Non Clinical

Structure-Activity Relationship (SAR) Studies of N-Allyl-6-chloro-2-pyrazinamine Derivatives (in vitro, non-clinical)

The biological activity of pyrazinamine-based compounds is intricately linked to their structural features. Research on derivatives of the 6-chloro-2-pyrazinamine scaffold has provided critical insights into how molecular modifications influence their potential as biologically active agents, particularly in the context of antimycobacterial activity.

The substitution pattern on the pyrazine (B50134) ring and the exocyclic amino group significantly modulates the biological activity of this class of compounds. Studies on analogous N-phenylpyrazine-2-carboxamides and other derivatives have established key SAR principles.

The chlorine atom at position 6 of the pyrazine ring is a crucial feature. For instance, 5-chloropyrazinamide, an isomer of the core structure, demonstrates a broad spectrum of in vitro antimycobacterial activity, notably against Mycobacterium tuberculosis and even against strains resistant to the parent drug, pyrazinamide (B1679903). nih.gov This activity is attributed to the inhibition of mycobacterial fatty acid synthase I (FAS I). nih.gov

Systematic modifications of the scaffold have yielded compounds with potent activity. For example, a series of 5-chloro-N-phenylpyrazine-2-carboxamides showed significant activity against M. tuberculosis H37Rv, with many derivatives exhibiting a Minimum Inhibitory Concentration (MIC) in the range of 1.56–6.25 µg/mL. nih.gov The phenyl portion of these molecules was found to tolerate a wide variety of substituents while maintaining activity. nih.gov Specifically, introducing hydroxyl groups on the phenyl ring was observed to decrease in vitro cytotoxicity. nih.gov

In another study on N-phenylpyrazine-2-carboxamides, the introduction of an iodine substituent at position 3 of the phenyl ring was identified as being important for antimycobacterial activity. nih.gov The compound 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, for instance, was highly active with a 90% inhibitory concentration (IC₉₀) of 0.819 µg/mL. nih.gov This highlights that both the pyrazine core substitutions (chloro, tert-butyl) and the substituents on the N-aryl group play a synergistic role in defining the biological profile.

The nature of the linker between the pyrazine core and a terminal group also has a profound impact. Comparing N-benzyl-5-chloropyrazine-2-carboxamides with their N-phenyl counterparts revealed that the direct anilide connection (N-phenyl) resulted in superior antimycobacterial activity over the N-benzyl derivatives, which include an additional methylene (B1212753) (-CH₂-) bridge. researchgate.net

Table 1: Influence of Substituents on Antimycobacterial Activity of Pyrazinamine Derivatives This table is interactive. You can sort and filter the data.

| Compound/Series | Key Structural Features | Observed Activity (in vitro) | Reference |

|---|---|---|---|

| 5-Chloro-N-phenylpyrazine-2-carboxamides | 5-Cl on pyrazine; various substituents on N-phenyl ring | Most compounds active against M. tuberculosis (MIC = 1.56–6.25 µg/mL). nih.gov | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 5-Cl on pyrazine; 5-chloro-2-hydroxy on N-phenyl | Broad activity: M. tuberculosis (MIC = 1.56 µg/mL), other strains (MIC = 12.5 µg/mL). nih.gov | nih.gov |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | 6-Cl and 5-tert-butyl on pyrazine; 3-iodo-4-methyl on N-phenyl | High activity against M. tuberculosis (IC₉₀ = 0.819 µg/mL). nih.gov | nih.gov |

| N-benzyl-5-chloropyrazine-2-carboxamides | 5-Cl on pyrazine; N-benzyl group (contains -CH₂- linker) | Lower activity (MIC = 12.5 to 25 µg/mL) compared to N-phenyl analogs. researchgate.net | researchgate.net |

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, influencing target binding and pharmacokinetics. While specific studies on the stereoisomers of this compound are not extensively documented, research on related chiral pyrazinamide derivatives provides valuable insights.

A study on N-pyrazinoyl-substituted amino acid enantiomers revealed that stereochemistry significantly impacts antimycobacterial activity. It was observed that derivatives containing L-amino acids generally exhibited higher activity against M. tuberculosis than their D-amino acid counterparts. nih.gov This suggests that biological targets, such as enzymes or transport proteins, may possess stereospecific recognition sites. The enhanced activity of certain isomers could be due to a more favorable binding orientation at the target site or stereoselective uptake into the bacterial cell. researchgate.net For many classes of compounds, stereochemistry is a known driver for both potency and pharmacokinetic properties, sometimes affecting transport systems in a stereospecific manner. researchgate.net

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For the pyrazinamine scaffold, several key features can be deduced from SAR studies of active analogs.

The pyrazine ring itself is a critical component, with its nitrogen atoms acting as hydrogen bond acceptors. The exocyclic amide or amine linkage provides a crucial hydrogen bond donor (-NH-). The presence of a chlorine atom on the pyrazine ring, as in the 6-chloro-2-pyrazinamine core, contributes significantly to the electronic properties and binding affinity of the molecule.

A heterocyclic core (the pyrazine ring) capable of hydrogen bonding.

A hydrogen bond donor/acceptor amide/amine linker.

A lipophilic/aromatic region (the N-allyl or N-phenyl group) that can be variously substituted to optimize interactions with a hydrophobic pocket.

Molecular dynamics simulations of related inhibitors targeting mycobacterial enzymes have confirmed that moieties like carboxamides form essential hydrogen bonds within the target's binding pocket, reinforcing this pharmacophoric model. bohrium.comnih.gov

In Vitro Enzyme Inhibition and Target Engagement Studies (non-clinical)

Investigations into the molecular targets of pyrazinamine derivatives have identified several key enzymes. While direct enzymatic inhibition data for this compound is limited, studies on closely related analogs provide strong evidence for target engagement.

A prominent target for this class of compounds is mycobacterial fatty acid synthase I (FAS I) . The analog 5-chloropyrazinamide has been shown to be an inhibitor of FAS I, an enzyme essential for mycolic acid biosynthesis in mycobacteria. nih.gov This inhibition is a likely contributor to its antimycobacterial effects.

Another critical enzyme in the mycobacterial fatty acid synthesis pathway is enoyl-acyl carrier protein reductase (InhA) . While direct inhibition data for chloropyrazine derivatives on InhA is not abundant, various other heterocyclic scaffolds have been identified as potent inhibitors of this enzyme. For example, dipyrazole carboxamide derivatives have been reported to inhibit InhA with half-maximal inhibitory concentrations (IC₅₀) as low as 5.08 µM. bohrium.comnih.gov Given the structural similarities, InhA remains a highly plausible target for this compound and its derivatives.

Other studies have reported that pyrazinamide derivatives can inhibit additional mycobacterial enzymes such as aspartate decarboxylase (PanD) and ribosomal protein S1 (RpsA). nih.gov

Table 2: Potential Enzyme Targets and Inhibition Data for Related Compounds This table is interactive. You can sort and filter the data.

| Enzyme Target | Compound Class | Inhibition Data (IC₅₀) | Significance | Reference |

|---|---|---|---|---|

| Fatty Acid Synthase I (FAS I) | 5-Chloropyrazinamide | Not specified | Inhibition of mycolic acid synthesis | nih.gov |

| Enoyl-acyl carrier protein reductase (InhA) | Dipyrazole carboxamides | 5.08 µM - 10.60 µM | Inhibition of mycolic acid synthesis; target for isoniazid | bohrium.comnih.gov |

| Cyclin-dependent kinase 2 (CDK2) | 2-Amino-6-chloropyrazine (B134898) | Not specified (structural data) | Potential for cell cycle inhibition | rcsb.orgebi.ac.uk |

Mechanism of Action Studies (non-clinical, cellular or biochemical level)

The mechanism of action for pyrazinamine derivatives is often multifactorial, involving the inhibition of essential enzymes and disruption of cellular processes.

Beyond the mycobacterial enzymes discussed above, structural and screening data point to other potential molecular targets for the 6-chloro-2-pyrazinamine scaffold.

A significant finding is the identification of a human protein target. X-ray crystallography has revealed that 2-amino-6-chloropyrazine , the parent amine of this compound, binds to human Cyclin-Dependent Kinase 2 (CDK2) . rcsb.orgebi.ac.uk The corresponding structure is available in the Protein Data Bank (PDB entry 1WCC). rcsb.org CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. ebi.ac.uk This interaction suggests a potential mechanism for any observed cytotoxic or anti-proliferative effects of these compounds in human cells.

Furthermore, 2-amino-6-chloropyrazine is documented as a synthetic precursor for the preparation of A₂B adenosine (B11128) receptor antagonists . This indicates that derivatives of this scaffold may interact with G protein-coupled receptors, a major class of drug targets involved in a wide array of physiological processes.

Biochemical Pathway Modulation

The precise biochemical pathways modulated by this compound have not been extensively elucidated in publicly available research. However, by examining the known mechanisms of its structural parent, pyrazinamide (PZA), we can infer potential pathways of action. PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.gov Once activated, POA is believed to exert its antimycobacterial effect through several proposed mechanisms. One prominent theory suggests that the accumulation of POA within the mycobacterial cell leads to the acidification of the cytoplasm, which can disrupt membrane potential and inhibit the function of pH-sensitive enzymes. nih.gov

Another identified target for PZA is the aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of β-alanine, a precursor for coenzyme A. nih.gov Inhibition of this pathway could lead to energy depletion and cell death. nih.gov Furthermore, it has been suggested that POA may inhibit fatty acid synthase I (FAS I), an enzyme critical for the synthesis of fatty acids necessary for bacterial growth and replication. drugbank.com

More recently, research has uncovered a host-directed activity of PZA, identifying the host enzyme Poly(ADP-ribose) Polymerase 1 (PARP1) as a target. nih.gov PZA has been shown to inhibit PARP1 activity in macrophages, which may contribute to its anti-inflammatory effects observed in tuberculosis treatment. nih.gov Given the structural similarities, it is plausible that this compound could interact with one or more of these pathways, although specific studies are required to confirm this.

Antimicrobial Activity Studies (in vitro, non-clinical)

Mycobacterial Inhibition (e.g., Mycobacterium tuberculosis)

While direct studies on the antimycobacterial activity of this compound are limited, research on related pyrazinamide derivatives provides valuable insights into its potential efficacy against Mycobacterium tuberculosis and other mycobacterial species.

A series of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, which share the core pyrazine ring, have been synthesized and evaluated for their antimycobacterial properties. nih.gov Some of these compounds demonstrated activity against M. tuberculosis comparable to that of pyrazinamide, with Minimum Inhibitory Concentrations (MICs) in the range of 12.5-25 µg/mL. nih.gov Notably, certain derivatives, such as 6-chloro-5-cyanopyrazine-2-carboxamide and 5-cyano-6-(heptylamino)pyrazine-2-carboxamide, were also active against Mycobacterium kansasii and Mycobacterium avium, which are typically resistant to pyrazinamide. nih.gov

Furthermore, 5-chloropyrazinamide, a close structural analog, has been shown to be more active in vitro against M. tuberculosis, Mycobacterium bovis, and several nontuberculous mycobacteria when compared to pyrazinamide itself. nih.gov This suggests that the chloro substitution on the pyrazine ring can enhance antimycobacterial potency. nih.gov The design and synthesis of various pyrazinamide derivatives have shown that modifications to the parent structure can yield compounds with significant inhibitory effects on M. tuberculosis. nih.govresearchgate.net For instance, one study reported a derivative with an antibacterial activity of 99.6% and a MIC of 8.0 µg/mL against M. tuberculosis. researchgate.net

The potential mechanism of action for some of these derivatives is thought to be the inhibition of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in M. tuberculosis. mdpi.com

Table 1: In Vitro Antimycobacterial Activity of Selected Pyrazinamide Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| N-substituted 6-amino-5-cyanopyrazine-2-carboxamides | Mycobacterium tuberculosis | 12.5-25 | nih.gov |

| 6-chloro-5-cyanopyrazine-2-carboxamide | Mycobacterium kansasii, Mycobacterium avium | Active (specific MIC not provided) | nih.gov |

| 5-cyano-6-(heptylamino)pyrazine-2-carboxamide | Mycobacterium kansasii, Mycobacterium avium | Active (specific MIC not provided) | nih.gov |

| Pyrazinamide Derivative 1f | Mycobacterium tuberculosis | 8.0 | researchgate.net |

This table presents data for compounds structurally related to this compound.

Broader Spectrum Antimicrobial Investigations (e.g., Bacterial, Fungal)

Investigations into the broader antimicrobial spectrum of compounds related to this compound have revealed activity against various bacterial and fungal strains, although the specific target compound has not been directly tested.

Studies on pyrazole (B372694) derivatives, which are also five-membered heterocyclic compounds, have demonstrated a wide range of biological activities, including antimicrobial properties. nih.gov For instance, some pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Bactericidal Concentration (MBC) values below 0.2 μM. nih.gov The proposed mechanism of action for these compounds involves the inhibition of topoisomerase II and topoisomerase IV. nih.gov Imidazo-pyridine substituted pyrazole derivatives have also been reported as potent broad-spectrum antibacterial agents, with MBC values of less than 1 μg/mL against several Gram-negative strains. nih.gov

Furthermore, coumarin-substituted pyrazole derivatives have exhibited significant activity against MRSA, with MIC values as low as 3.125 µg/mL. mdpi.com Structure-activity relationship studies of these compounds indicated that fluoro-substitution on the coumarin (B35378) moiety enhanced antimicrobial potency. mdpi.com

In the context of pyrazinamide derivatives, while the primary focus has been on antimycobacterial activity, some studies have explored a wider antimicrobial range. For example, a series of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides showed only weak antifungal activity and no significant antibacterial activity against the tested strains. nih.gov This suggests that the antimicrobial spectrum of pyrazinamide derivatives can be highly dependent on the specific substitutions made to the core structure.

Antiviral Activity Studies (in vitro, non-clinical)

For example, pyrazole derivatives have demonstrated high potency against hepatitis A virus, hepatitis C virus (HCV), and herpes simplex virus (HSV). nih.gov A series of 4-substituted pyrazole derivatives were synthesized and evaluated for their antiviral efficacy against the Newcastle disease virus (NDV). nih.gov In this study, a hydrazone derivative and a thiazolidinedione derivative of pyrazole exhibited 100% protection against NDV, while a pyrazolopyrimidine derivative showed 95% protection. nih.gov Molecular docking simulations suggested that these compounds may exert their antiviral effect by targeting the immune receptor TLR4 protein. nih.gov

The pyrazole ring system's versatility allows for extensive modifications, leading to the development of compounds with enhanced and specific antiviral properties. nih.gov

Antitumoral Activity Studies (in vitro, non-clinical)

The potential of this compound and related structures in cancer therapy has been explored through in vitro studies on various pyrazine and pyrimidine (B1678525) derivatives. These studies suggest that the pyrazine scaffold is a promising framework for the development of novel anticancer agents.

Research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has identified them as potent inhibitors of mitotic kinesin Eg5, a target in cancer chemotherapy. nih.gov Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death. nih.gov Several synthesized pyrazolopyrimidine derivatives have shown significant inhibition of Eg5 and in vitro anticancer activity against the HeLa cervical cancer cell line. nih.gov

Quantitative structure-activity relationship (QSAR) studies on pyrazine derivatives have been conducted to understand the structural features that contribute to their antiproliferative activity. semanticscholar.org These studies have shown a high correlation between the predicted and experimental activity of these compounds, aiding in the design of more potent anticancer candidates. semanticscholar.org

Furthermore, a reduced chlorophyllin derivative (RCD) has demonstrated cytotoxic activity against human tumor cell lines, including breast (ZR-75, MCF-7) and colon (HT-29) cancer cells. nih.gov While structurally different, this highlights the potential of modified heterocyclic compounds in cancer research. Additionally, new 7-chloroquinoline (B30040) derivatives have been synthesized and evaluated for their antitumor activities against HTC-116 cell lines. researchgate.net

Table 2: In Vitro Antitumoral Activity of Selected Related Compounds

| Compound Class | Target/Cell Line | Observed Effect | Reference |

| Pyrazolo[1,5-a]pyrimidine derivatives | HeLa (cervical cancer) | Inhibition of Eg5, anticancer activity | nih.gov |

| Reduced Chlorophyllin Derivative (RCD) | ZR-75, MCF-7 (breast cancer), HT-29 (colon cancer) | Cytotoxic activity, dose-dependent reduction of tumor colony growth | nih.gov |

| 7-Chloroquinoline derivatives | HTC-116 (colon cancer) | Antitumor activity | researchgate.net |

This table presents data for compounds structurally related to this compound.

Anti-inflammatory and Analgesic Property Investigations (in vitro, non-clinical)

The anti-inflammatory potential of compounds related to this compound has been suggested by studies on its parent compound, pyrazinamide. Pyrazinamide is known to possess anti-inflammatory properties, which are thought to contribute to its therapeutic effect in tuberculosis. nih.gov

Recent research has identified the host enzyme Poly(ADP-ribose) Polymerase 1 (PARP1), a key regulator of inflammation, as a target of pyrazinamide. nih.gov It has been demonstrated that pyrazinamide inhibits the enzymatic activity of PARP1 in macrophages. nih.gov This inhibition of PARP1 is believed to be a key mechanism behind the anti-inflammatory effects of pyrazinamide, as it can reduce inflammatory cytokine signaling. nih.gov The immunomodulatory effects of pyrazinamide appear to be dependent on this PARP1 inhibition and are independent of its direct bactericidal activity. nih.gov

Given that this compound shares the core pyrazine structure with pyrazinamide, it is plausible that it may also exhibit anti-inflammatory properties through a similar mechanism of PARP1 inhibition. However, direct experimental evidence for this is currently lacking.

Role As a Synthetic Intermediate and Derivatization

Precursor for Advanced Pyrazine-Based Heterocycles

The pyrazine (B50134) nucleus is a key component in numerous biologically active compounds and functional materials. nih.gov N-Allyl-6-chloro-2-pyrazinamine provides a strategic starting point for constructing advanced heterocyclic systems where the pyrazine ring is fused with other cyclic structures.

The synthesis of fused pyrazine systems is a significant area of heterocyclic chemistry, leading to novel compounds with potential applications in medicine and materials science. nih.gov Pyrazine derivatives are instrumental in building bicyclic and polycyclic systems. For instance, pyrazines can be precursors to 1,2,3-triazolo[1,5-a]pyrazines through multi-step synthetic pathways. mdpi.com One established method involves the conversion of a cyanopyrazine to a tetrazolylpyrazine, which upon thermolysis, yields the fused triazolopyrazine system. mdpi.com

Another common strategy involves the condensation of aminopyrazoles with various bielectrophilic compounds to form pyrazoloazines, a broad class of fused heterocycles. beilstein-journals.org While not a direct reaction of this compound, this highlights a general principle where an amino-substituted heteroaromatic ring acts as a nucleophile to build an adjacent ring. The amino group of this compound can similarly participate in cyclization reactions with appropriate reagents to form fused systems like imidazo[1,2-a]pyrazines or pyrimido[1,2-a]pyrazines.

| Fused System Example | General Precursor Type | Synthetic Strategy |